molecular formula C11H11N5O B5079934 N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B5079934
M. Wt: 229.24 g/mol
InChI Key: SICYJJCAMODYKY-UHFFFAOYSA-N
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Description

N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and a prop-2-en-1-yl group. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile group.

    Attachment of the Prop-2-en-1-yl Group: This step may involve a substitution reaction where the prop-2-en-1-yl group is attached to the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions could target the tetrazole ring or the benzamide core.

    Substitution: Various substitution reactions can occur, especially at the benzamide core or the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an epoxide or an alcohol, while reduction could lead to a fully saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, potentially influencing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID
  • N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZYLAMINE

Uniqueness

N-(PROP-2-EN-1-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both the tetrazole ring and the prop-2-en-1-yl group can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-prop-2-enyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h2-6,8H,1,7H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICYJJCAMODYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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